

P8RI Peptide: Comprehensive Application Notes for Researchers

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Compound of Interest

Compound Name: P8RI

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **P8RI** peptide in experimental settings. **P8RI** is a synthetic retro-inverso peptide agonist of CD31 (PECAM-1), designed to be resistant to plasma proteases.^[1] It functions by binding to the juxtamembrane region of the CD31 ectodomain, thereby restoring its inhibitory signaling pathway.^{[1][2]} This document outlines its solubility, preparation for in vitro and in vivo experiments, and its role in the CD31 signaling pathway.

Peptide Specifications and Storage

Proper handling and storage of the **P8RI** peptide are critical for maintaining its bioactivity.

Parameter	Specification	Source
Molecular Formula	C ₅₁ H ₇₇ N ₁₃ O ₉	[3]
Molecular Weight	1016.24 g/mol	[3]
Appearance	White to off-white solid	[1]
Purity (HPLC)	>99%	[3]
Storage (Lyophilized)	-20°C for up to 1 year, or -80°C for up to 2 years. Store sealed and protected from moisture and light.	[1]
Storage (Stock Solution)	-20°C for up to 1 month, or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.	[1]

P8RI Peptide Solubility and Solution Preparation

P8RI peptide is soluble in both water and dimethyl sulfoxide (DMSO).[1] The choice of solvent will depend on the specific experimental requirements. Note that the presence of Trifluoroacetic acid (TFA) salt, a remnant from the purification process, can enhance the solubility of the peptide in aqueous solutions.[3]

Stock Solution Preparation

It is recommended to first prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.

Table for Preparing **P8RI** Stock Solutions:

Desired Stock Concentration	Solvent	Volume to dissolve 1 mg	Volume to dissolve 5 mg	Volume to dissolve 10 mg
1 mM	H ₂ O / DMSO	0.9840 mL	4.9201 mL	9.8402 mL
5 mM	H ₂ O / DMSO	0.1968 mL	0.9840 mL	1.9680 mL
10 mM	H ₂ O / DMSO	0.0984 mL	0.4920 mL	0.9840 mL

Source: MedchemExpress[1]

Protocol for Reconstitution:

- Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.
- Allow the peptide to warm to room temperature.
- Add the appropriate volume of sterile, oxygen-free water or high-quality DMSO to the vial.[1][4]
- To aid dissolution, gentle vortexing or sonication can be applied.[5]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]

Working Solution Preparation

For Cell-Based Assays: Dilute the stock solution with the appropriate cell culture medium to the final desired concentration. If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[6] If water was used as the solvent for the stock solution, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding to cells.[1]

For In Vivo Studies: For subcutaneous administration, **P8RI** can be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). A study on a rat model of aortic allograft used subcutaneous injections of **P8RI**. [2]

Experimental Protocols

The following are example protocols that can be adapted for use with the **P8RI** peptide.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline to assess the cytotoxicity of **P8RI** on a given cell line.

Materials:

- Cells of interest
- 96-well culture plates
- Complete culture medium
- **P8RI** peptide stock solution
- MTT or MTS reagent
- Solubilization solution (for MTT)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the **P8RI** working solution in complete culture medium.
- Remove the old medium from the wells and replace it with 100 μ L of the **P8RI** solutions at various concentrations. Include wells with medium only (background) and cells with medium but no peptide (negative control).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution (5 mg/mL in PBS) or 20 μ L of MTS solution to each well and incubate for 1-4 hours at 37°C.[7][8]

- If using MTT, add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
- Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]
- Calculate cell viability as a percentage relative to the untreated control cells.

Macrophage Polarization Assay

P8RI has been shown to affect macrophage polarization, reducing M1 markers and enhancing the M2 phenotype.[3] This protocol provides a framework for investigating these effects.

Materials:

- Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, THP-1)
- Complete culture medium
- **P8RI** peptide stock solution
- M1 polarization stimuli: LPS (100 ng/mL) and IFN- γ (20 ng/mL)
- M2 polarization stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)
- Reagents for analysis (e.g., RNA extraction kit for qPCR, ELISA kits for cytokine analysis)

Procedure:

- Plate macrophages in 6-well or 12-well plates and allow them to adhere.
- Treat the cells with **P8RI** at the desired concentrations for a predetermined pre-incubation period (e.g., 1-2 hours).
- Add the polarization stimuli to the respective wells:
 - M0 (unpolarized): Medium only

- M1: LPS + IFN- γ
- M2: IL-4 + IL-13
- M1 + **P8RI**: LPS + IFN- γ + **P8RI**
- M2 + **P8RI**: IL-4 + IL-13 + **P8RI**
- Incubate for 24-48 hours.
- Harvest the cells for analysis of M1/M2 markers (e.g., iNOS, Arginase-1) by qPCR or Western blot.
- Collect the supernatant to measure cytokine production (e.g., TNF- α , IL-6, IL-10) by ELISA.

In Vivo Administration

P8RI has been used in animal models to study its therapeutic effects.

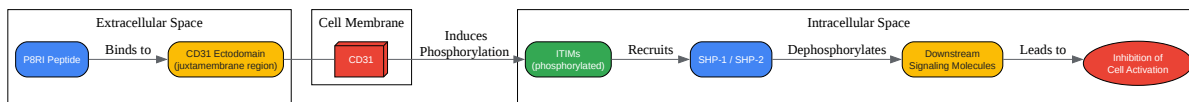
Example from a study in a rat model of aortic allograft:

- Animal Model: Rats with orthotopic aortic allografts.[2]
- Dose: 2.5 mg/kg/day.[1]
- Route of Administration: Subcutaneous injection.[1]
- Duration: Daily for 28 days.[2]
- Vehicle: While not explicitly stated in this specific study, sterile PBS is a common vehicle for subcutaneous peptide administration.

Signaling Pathway and Mechanism of Action

P8RI acts as an agonist of CD31, a transmembrane protein expressed on endothelial cells, platelets, and leukocytes.[9][10] CD31 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.[11] Upon homophilic engagement of CD31, these ITIMs become phosphorylated, leading to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[9][12] These phosphatases then

dephosphorylate downstream signaling molecules, resulting in an inhibitory signal that modulates immune responses and maintains vascular homeostasis.[9][12] **P8RI** is thought to restore this inhibitory function, which can be lost during inflammatory conditions due to the cleavage of the CD31 extracellular domain.[2]

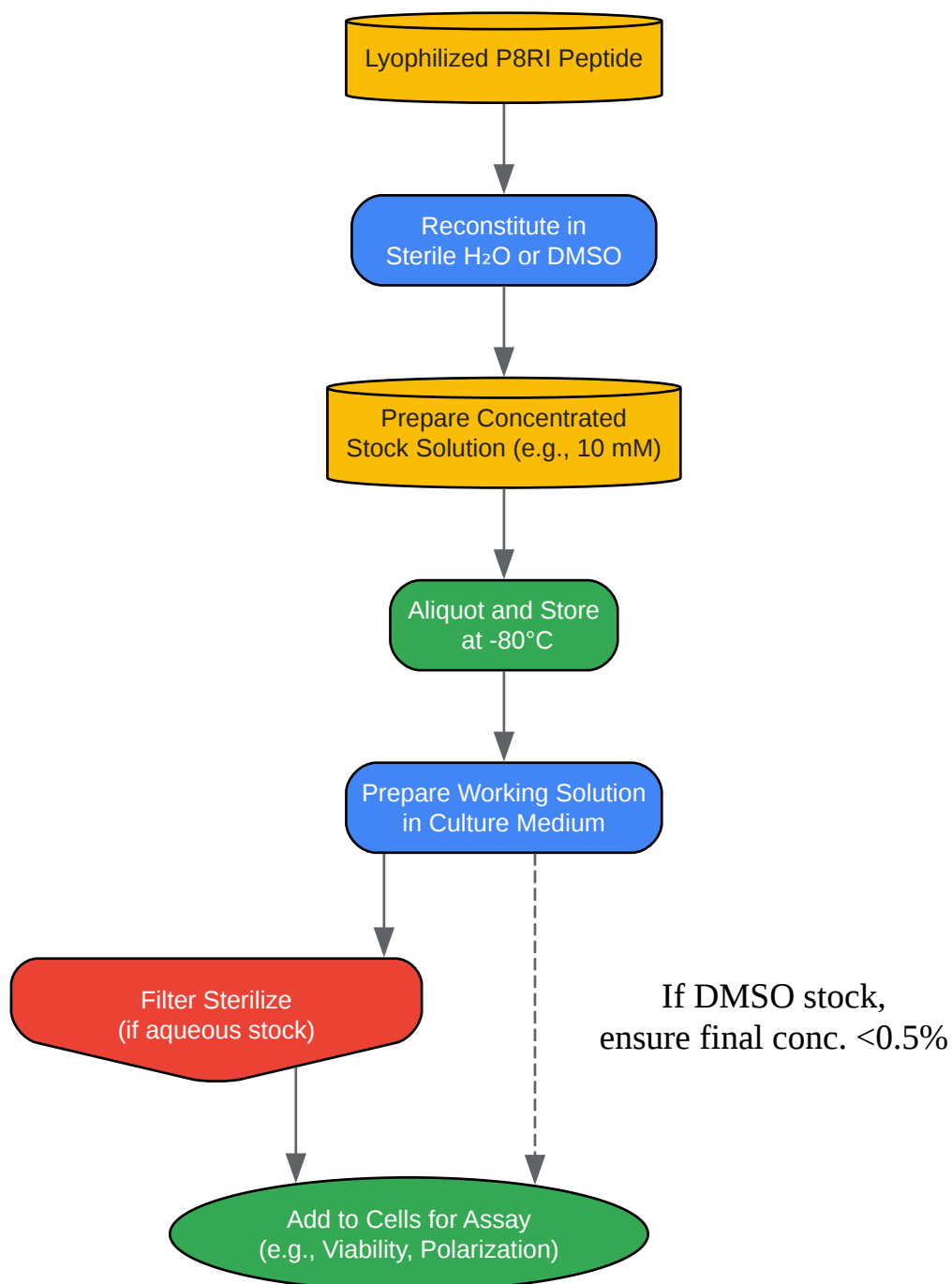


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P8RI peptide signaling cascade.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing the **P8RI** peptide for cell-based experiments.



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Workflow for **P8RI** peptide preparation.

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